molecular formula C19H19ClFN3O2 B2455636 ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate CAS No. 923156-29-0

ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

Cat. No.: B2455636
CAS No.: 923156-29-0
M. Wt: 375.83
InChI Key: QNKHXMMOSATJLT-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry. It includes an ethyl carbamate group, a benzyl group, and a benzimidazole group, all of which are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group is a bicyclic heterocycle, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzimidazole and carbamate groups. For example, the benzimidazole group is aromatic and could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis methodologies for benzimidazole derivatives highlight the complexity and versatility in creating these compounds. For example, a study details the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, indicating the intricate steps involved in the cyclization, N-alkylation, hydrolyzation, and chlorination processes to achieve the final product (Huang Jin-qing, 2009).

  • Characterization and Properties : The characterization of benzimidazole derivatives, such as Ethyl 2-(4-cyano­phen­yl)-1-(4-fluoro­benz­yl)-1H-benzo[d]imidazole-5-carboxyl­ate, provides insights into their structural and physical properties. This includes studies on molecular conformation and the potential for π–π interactions, which could be relevant for applications in material science and molecular engineering (S. M. Kumar et al., 2016).

Applications in Medicinal Chemistry

  • Antifilarial Activity : Some benzimidazole derivatives have been explored for their antineoplastic and antifilarial activities, suggesting potential applications in developing treatments for parasitic infections. This includes studies on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).

  • Central Nervous System Agents : The synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate and its evaluation as a novel, highly potent, and safe antianxiety agent indicate the potential of benzimidazole-related compounds in developing central nervous system drugs. The study highlights the compound's affinity for central benzodiazepine receptors and its partial agonist profile, devoid of typical benzodiazepine side effects (M. Anzini et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its activity and reduce any side effects .

Properties

IUPAC Name

ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c1-3-26-19(25)23(2)12-18-22-16-9-4-5-10-17(16)24(18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKHXMMOSATJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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